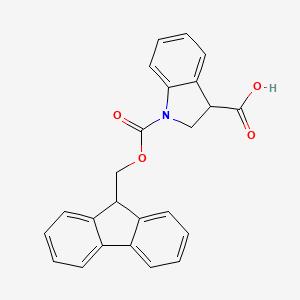

1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid typically involves the following steps:

Fmoc Protection: The starting material, 2,3-dihydroindole-3-carboxylic acid, is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected intermediate.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure Fmoc-protected compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

Automated Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products

The major products formed from these reactions include:

Free Amino Acid: Obtained after Fmoc deprotection.

Peptides: Formed through coupling reactions with other amino acids.

Wissenschaftliche Forschungsanwendungen

1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid has several scientific research applications:

Peptide Synthesis: Widely used in the synthesis of peptides due to its stability and ease of removal.

Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.

Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: Used in the production of synthetic peptides for research and pharmaceutical purposes.

Wirkmechanismus

The mechanism of action of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation and can be selectively removed under mild conditions, allowing for the sequential addition of amino acids.

Molecular Targets and Pathways

The compound itself does not have specific molecular targets or pathways, as its primary function is to facilitate peptide synthesis. the peptides synthesized using this compound can have various biological activities and target specific proteins or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid

- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid is unique due to its specific structure, which combines the Fmoc protecting group with the indole ring system. This combination provides stability and ease of removal, making it highly suitable for peptide synthesis. Additionally, the indole ring system can impart specific properties to the synthesized peptides, enhancing their biological activity and stability.

Biologische Aktivität

1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid (Fmoc-indoline-3-carboxylic acid) is a synthetic compound notable for its applications in medicinal chemistry and organic synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) group attached to an indoline backbone, which is significant for its potential interactions with biological macromolecules.

The molecular formula of this compound is C20H19NO4, with a molecular weight of approximately 351.37 g/mol. It typically appears as a white to off-white powder, with a melting point ranging from 172 °C to 176 °C. The compound's structure allows it to act as a protecting group in peptide synthesis, making it valuable in the field of organic chemistry.

Biological Activity

Research indicates that compounds with similar structural motifs can exhibit significant biological activities, including enzyme inhibition and receptor interactions. The potential biological effects of this compound are primarily attributed to its ability to interact with proteins and nucleic acids, which may influence various biological pathways.

Interaction Studies

Initial studies have focused on the reactivity of this compound with biological macromolecules. Such interactions are crucial for understanding its therapeutic potential. For instance, compounds structurally related to Fmoc-indoline derivatives have shown promise in inhibiting viral entry and modulating immune responses.

Comparative Analysis of Similar Compounds

The following table summarizes several compounds that share structural similarities with this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-3-carboxylic acid | C18H19NO4 | Contains a saturated indole structure |

| (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | C27H22N2O4 | Features a pyrido-indole framework |

| 1-(9H-Fluoren-9-methyl)-2S,4S)-4-phenyloctahydro-indole | C24H25NO4 | Exhibits different stereochemistry |

Case Studies and Research Findings

Recent studies have highlighted the potential of indole derivatives in antiviral applications. For example, research has shown that certain indole-based compounds can inhibit viral infections by interacting with key viral proteins. In one study, indole derivatives demonstrated low cytotoxicity while effectively reducing virus infection rates in vitro .

Another investigation into related compounds revealed their ability to inhibit the entry of viruses such as HIV and flavivirus through mechanisms involving receptor binding interference . These findings suggest that this compound may possess similar antiviral properties.

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)20-13-25(22-12-6-5-11-19(20)22)24(28)29-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21H,13-14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYNQZFCMJEOJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.